molecular formula C19H27NO2S B14753914 (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B14753914
M. Wt: 333.5 g/mol
InChI Key: IXCMEASJCGKKQS-XNTDXEJSSA-N
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Description

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, a hydroxyphenyl group, and tert-butyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituents used.

Scientific Research Applications

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The thiazolidinone ring may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-ethyl-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group and tert-butyl substituents enhances its stability and potential antioxidant activity compared to similar compounds.

Properties

Molecular Formula

C19H27NO2S

Molecular Weight

333.5 g/mol

IUPAC Name

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H27NO2S/c1-18(2,3)13-8-12(9-14(16(13)21)19(4,5)6)10-15-17(22)20(7)11-23-15/h8-10,21H,11H2,1-7H3/b15-10+

InChI Key

IXCMEASJCGKKQS-XNTDXEJSSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)N(CS2)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)C

Origin of Product

United States

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